7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol is a useful research compound. Its molecular formula is C27H26ClN3O and its molecular weight is 443.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Intermediate Applications
Research into novel synthetic pathways often highlights compounds like 7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol as key intermediates or targets due to their structural complexity and potential biological activity. For instance, studies on the simultaneous formation of novel potential alkaloidal systems explore the condensation reactions of isoquinoline derivatives, shedding light on the synthetic versatility of compounds related to this compound (Nagarajan et al., 1994).
Anticancer Activity
Structurally strained half-sandwich iridium(III) complexes, including those with ligands structurally similar to this compound, have been synthesized and evaluated for their potent anticancer activity. These complexes disrupt mitochondrial membrane potential and induce oxidative stress, showcasing the compound's relevance in the development of new anticancer agents (Carrasco et al., 2020).
Antimicrobial and Anticonvulsant Properties
Some derivatives of quinolines, similar in structure to this compound, have been synthesized and tested for their antimicrobial properties. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Bondock et al., 2015). Additionally, research into cerebral protective agents explores novel tetrahydrothieno[3,2-c]pyridines and related compounds for their anticonvulsant activity, indicating the therapeutic potential of structurally related compounds (Ohkubo et al., 1996).
Mechanism of Action
Target of Action
Similar compounds have been reported to have potential in the management of alzheimer’s disease .
Mode of Action
Similar compounds have shown to prevent β-sheet aggregation and fibril formation, inhibit ache-mediated aβ fibrillogenesis via their interaction with the ache peripheral anionic site, and potentially bind to aβ by inhibiting the toxic conformation of aβ 1–42 and stabilizing the α-helical content .
Biochemical Pathways
Similar compounds have been reported to modulate different targets involved in the neurodegenerative cascade of alzheimer’s disease .
Result of Action
Similar compounds have demonstrated neuroprotective action on sh-sy5y cells towards aβ and h2o2-mediated cell death and oxidative injury by inhibiting ros generation .
Properties
IUPAC Name |
7-[(4-benzylpiperidin-1-yl)-pyridin-2-ylmethyl]-5-chloroquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O/c28-23-18-22(27(32)25-21(23)9-6-14-30-25)26(24-10-4-5-13-29-24)31-15-11-20(12-16-31)17-19-7-2-1-3-8-19/h1-10,13-14,18,20,26,32H,11-12,15-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEAPXRETVROJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CC=N3)C4=CC(=C5C=CC=NC5=C4O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.